molecular formula C9H12N2O2 B1289729 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 1006446-33-8

3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1289729
CAS No.: 1006446-33-8
M. Wt: 180.2 g/mol
InChI Key: IKMAFDSYDTXWHQ-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid: is a heterocyclic compound with the molecular formula C₉H₁₂N₂O₂ It is characterized by the presence of a pyrazole ring substituted with a cyclopropyl group at the 3-position, an ethyl group at the 1-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and purification techniques to ensure the desired purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid group, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduced analogs with altered functional groups.

    Substitution: Substituted pyrazole derivatives with various functional groups introduced at specific positions.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Biological Probes: Used as a probe in biological studies to understand enzyme-substrate interactions.

Medicine:

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential therapeutic effects.

Industry:

    Material Science:

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

  • 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid
  • 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide

Comparison:

  • Structural Differences: The position and nature of substituents on the pyrazole ring can significantly affect the compound’s properties and reactivity.
  • Unique Features: 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
  • Applications: While similar compounds may share some applications, the specific structure of this compound makes it particularly suitable for certain research and industrial applications.

Properties

IUPAC Name

3-cyclopropyl-1-ethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-11-5-7(9(12)13)8(10-11)6-3-4-6/h5-6H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMAFDSYDTXWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599128
Record name 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006446-33-8
Record name 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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